1-methyl-1H-benzo[d]imidazole-2-carboxylic acid
Overview
Description
1-Methyl-1H-benzo[d]imidazole-2-carboxylic acid is a chemical compound with the molecular formula C5H6N2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of 1H-benzo[d]imidazole derivatives has been reported in several studies . For instance, a new series of novel 1H-benzo[d]imidazoles were designed and synthesized with different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end as anticancer agents .
Molecular Structure Analysis
The molecular structure of 1-methyl-1H-benzo[d]imidazole-2-carboxylic acid is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic moiety with two nitrogen atoms . The imidazole ring is a key structural feature of many biologically active compounds .
Chemical Reactions Analysis
1H-benzo[d]imidazole derivatives have been found to participate in various chemical reactions. For example, a series of novel 1H-benzo[d]imidazoles were synthesized with different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end .
Scientific Research Applications
Therapeutic Potential
Imidazole containing compounds, such as 1-methyl-1H-benzo[d]imidazole-2-carboxylic acid, have a broad range of chemical and biological properties . They are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Anti-Tubercular Activity
Some derivatives of 1-methyl-1H-benzo[d]imidazole-2-carboxylic acid have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
Synthesis of Functional Molecules
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in pharmaceuticals, agrochemicals, dyes for solar cells and other optical applications, functional materials, and catalysis .
Mechanism of Action
The mechanism of action of 1H-benzo[d]imidazole derivatives is often related to their ability to interact with biological targets. For instance, a series of novel 1H-benzo[d]imidazoles were found to inhibit the PqsR-controlled P pqsA - lux transcriptional reporter fusion in P. aeruginosa at low submicromolar concentrations .
Future Directions
The future directions for research on 1-methyl-1H-benzo[d]imidazole-2-carboxylic acid and its derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . For instance, the development of effective inhibitors to reverse carbapenem resistance in Gram-negative bacteria is still needed .
properties
IUPAC Name |
1-methylbenzimidazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)10-8(11)9(12)13/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHVGKXAIOVFOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390250 | |
Record name | 1-Methyl-1H-benzimidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-benzo[d]imidazole-2-carboxylic acid | |
CAS RN |
20572-01-4 | |
Record name | 1-Methyl-1H-benzimidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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